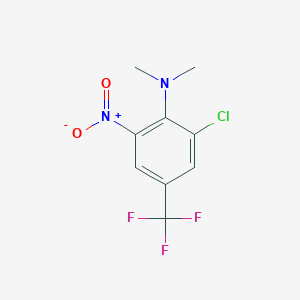
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10ClF3N2O2. It is known for its unique chemical structure, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 2-chloro-4-(trifluoromethyl)aniline followed by N,N-dimethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 2-Amino-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with trifluoromethyl groups.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of fluorescent probes and as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-nitro-4-(trifluoromethyl)aniline: Lacks the N,N-dimethyl groups.
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Lacks the nitro group.
4-Chloro-2-(trifluoromethyl)aniline: Lacks both the nitro and N,N-dimethyl groups
Uniqueness
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
Propiedades
Número CAS |
184782-90-9 |
|---|---|
Fórmula molecular |
C9H8ClF3N2O2 |
Peso molecular |
268.62 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-14(2)8-6(10)3-5(9(11,12)13)4-7(8)15(16)17/h3-4H,1-2H3 |
Clave InChI |
PCAGNPHLAKONQT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
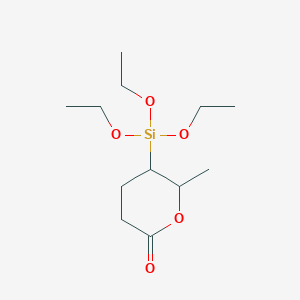
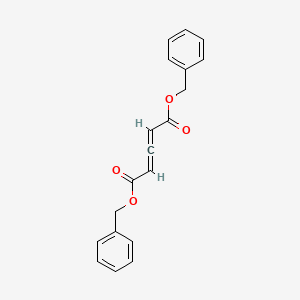
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
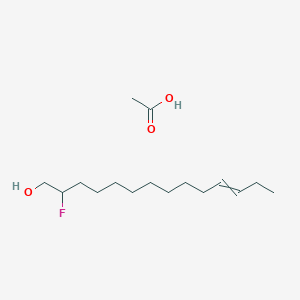
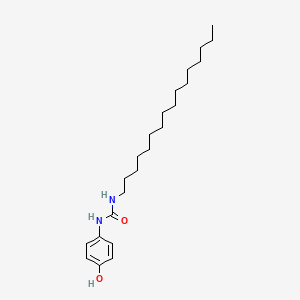
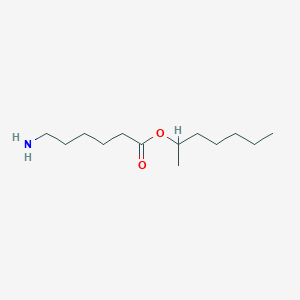
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
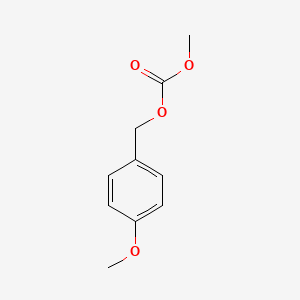
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
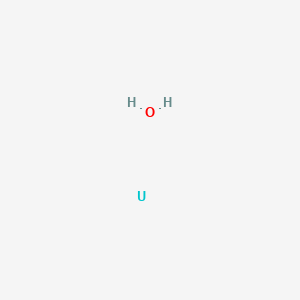
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)
